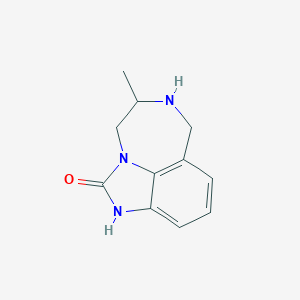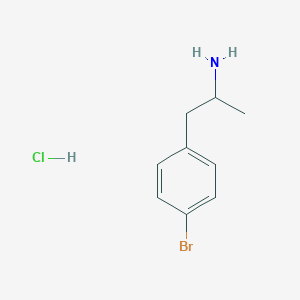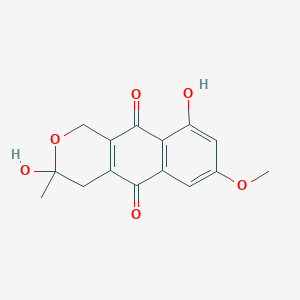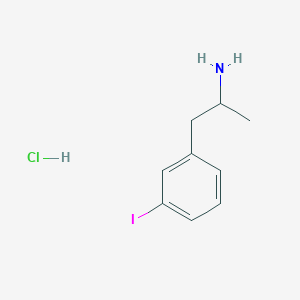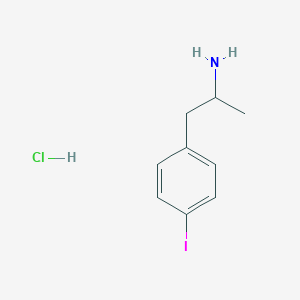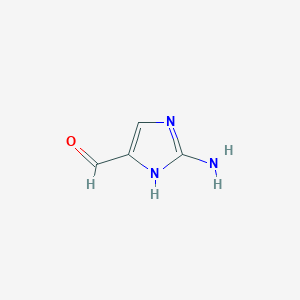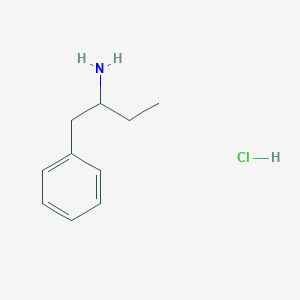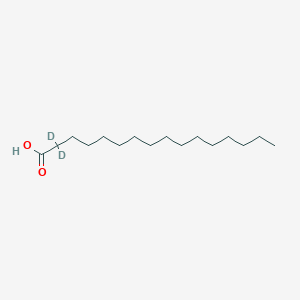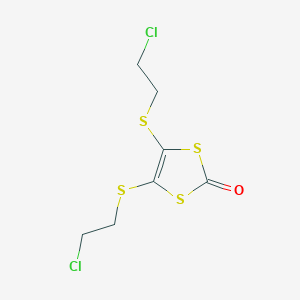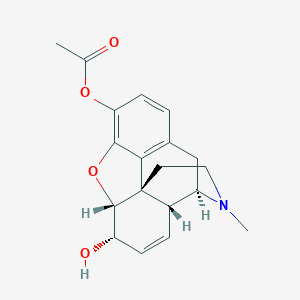
3-(Carboxymethylamino)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethylamino)-L-alanine (CMA) is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. CMA is a derivative of the amino acid alanine and is commonly found in certain types of cyanobacteria. In
Wirkmechanismus
The mechanism of action of 3-(Carboxymethylamino)-L-alanine is not fully understood. However, it has been suggested that 3-(Carboxymethylamino)-L-alanine may act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Glutamate receptors are involved in the transmission of nerve impulses and are essential for normal brain function. 3-(Carboxymethylamino)-L-alanine may also act as a prodrug, meaning that it is converted into an active form in the body.
Biochemische Und Physiologische Effekte
3-(Carboxymethylamino)-L-alanine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of glutamate receptors, which may lead to neuronal damage. 3-(Carboxymethylamino)-L-alanine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, 3-(Carboxymethylamino)-L-alanine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that it is readily available and relatively inexpensive. Additionally, 3-(Carboxymethylamino)-L-alanine has been extensively studied, so there is a large body of literature available on its properties and potential applications. However, one limitation of using 3-(Carboxymethylamino)-L-alanine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 3-(Carboxymethylamino)-L-alanine. One area of focus is the role of 3-(Carboxymethylamino)-L-alanine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a biomarker for these diseases. Additionally, there is potential for the development of new drugs based on the properties of 3-(Carboxymethylamino)-L-alanine, particularly in the area of cancer treatment. Further research is also needed to explore the potential use of 3-(Carboxymethylamino)-L-alanine in other areas of medicine, such as neuroprotection and antioxidant therapy.
Conclusion:
In conclusion, 3-(Carboxymethylamino)-L-alanine is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. Its potential applications in the areas of neurodegenerative disease and cancer treatment make it an exciting area of study. However, further research is needed to fully understand the mechanism of action of 3-(Carboxymethylamino)-L-alanine and its potential as a therapeutic agent.
Synthesemethoden
3-(Carboxymethylamino)-L-alanine can be synthesized through the reaction between alanine and glyoxylate. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and pyruvate. The synthesis of 3-(Carboxymethylamino)-L-alanine can also be achieved through the reaction between alanine and glyoxylic acid. This reaction results in the formation of 3-(Carboxymethylamino)-L-alanine and water.
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethylamino)-L-alanine has been extensively studied for its potential use as a biomarker for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(Carboxymethylamino)-L-alanine has also been investigated for its role in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 3-(Carboxymethylamino)-L-alanine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
129118-74-7 |
|---|---|
Produktname |
3-(Carboxymethylamino)-L-alanine |
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[carboxy(methyl)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(5(10)11)2-3(6)4(8)9/h3H,2,6H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
HYCIJOLGOAEQEH-VKHMYHEASA-N |
Isomerische SMILES |
CN(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CN(CC(C(=O)O)N)C(=O)O |
Kanonische SMILES |
CN(CC(C(=O)O)N)C(=O)O |
Andere CAS-Nummern |
129118-74-7 |
Synonyme |
eta-(N-carboxy-N-methyl)aminoalanine BMAA-beta-NCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



